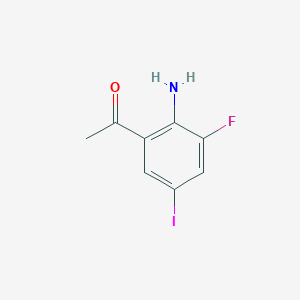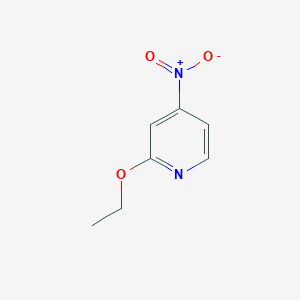
5-Bromo-6-methyl-3-pyridinecarboxaldehyde
Vue d'ensemble
Description
5-Bromo-6-methyl-3-pyridinecarboxaldehyde is a brominated derivative of pyridinecarboxaldehyde, characterized by the presence of a bromo group at the 5th position and a methyl group at the 6th position on the pyridine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
From Pyridine Derivatives: One common synthetic route involves the bromination of 6-methyl-3-pyridinecarboxaldehyde using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
From Pyridine Aldehydes: Another approach is the alkylation of 5-bromo-3-pyridinecarboxaldehyde using methylating agents like methyl iodide under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale bromination reactions, ensuring high purity and yield. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to optimize the production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 5-bromo-6-methyl-3-pyridinecarboxylic acid.
Substitution: The bromo group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium iodide (KI) are used in substitution reactions.
Major Products Formed:
Oxidation: 5-Bromo-6-methyl-3-pyridinecarboxylic acid.
Reduction: 5-Bromo-6-methyl-3-pyridinecarboxylic alcohol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-6-methyl-3-pyridinecarboxaldehyde finds applications in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential pharmacological properties, including its role in drug discovery and development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5-Bromo-6-methyl-3-pyridinecarboxaldehyde exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
6-Methoxy-3-pyridinecarboxaldehyde: Similar structure but with a methoxy group instead of a bromo group.
5-Bromo-2-methoxypyridine: A pyridine derivative with a bromo group at the 5th position and a methoxy group at the 2nd position.
Uniqueness: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both bromo and methyl groups on the pyridine ring provides distinct chemical properties compared to other pyridine derivatives.
Propriétés
IUPAC Name |
5-bromo-6-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-7(8)2-6(4-10)3-9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKBWADWPYRVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704398 | |
| Record name | 5-Bromo-6-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174028-20-6 | |
| Record name | 5-Bromo-6-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1505155.png)













